Myristoylcarnitine
Description
Structure
2D Structure
Properties
CAS No. |
29874-09-7 |
|---|---|
Molecular Formula |
C21H41NO4 |
Molecular Weight |
371.6 g/mol |
IUPAC Name |
3-tetradecanoyloxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C21H41NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4/h19H,5-18H2,1-4H3 |
InChI Key |
PSHXNVGSVNEJBD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Synonyms |
myristoylcarnitine |
Origin of Product |
United States |
Biochemical Pathways and Enzymatic Regulation of Myristoylcarnitine
Biosynthesis of Myristoylcarnitine
The synthesis of this compound is a critical step in preparing long-chain fatty acids for energy production. This process is catalyzed by a key enzyme and relies on the availability of specific precursors.
Role of Carnitine Palmitoyltransferase I (CPT1) in this compound Synthesis
The biosynthesis of this compound is primarily catalyzed by the enzyme Carnitine Palmitoyltransferase I (CPT1). ontosight.ai CPT1 is located on the outer mitochondrial membrane and is a rate-limiting enzyme in the fatty acid oxidation pathway. frontiersin.org It facilitates the transfer of the myristoyl group from myristoyl-CoA to L-carnitine, forming this compound and releasing coenzyme A (CoA). ontosight.aibevital.no This reaction is essential because the inner mitochondrial membrane is impermeable to long-chain acyl-CoAs. frontiersin.orgaging-us.com
There are different isoforms of CPT1, with CPT1A being the primary isoform in the liver and CPT1B predominating in muscle and adipose tissue. frontiersin.orgoup.com The activity of CPT1 is subject to allosteric regulation, notably by malonyl-CoA, which is a potent inhibitor. oup.comresearchgate.net This regulation ensures tight control over fatty acid oxidation in response to the cell's energy status.
Precursors and Substrate Specificity for this compound Formation
The primary precursors for the synthesis of this compound are myristoyl-CoA and L-carnitine. ontosight.ai Myristoyl-CoA is the activated form of myristic acid, a 14-carbon saturated fatty acid. ymdb.ca L-carnitine is a quaternary ammonium (B1175870) compound that is obtained from the diet and also synthesized endogenously from the amino acids lysine (B10760008) and methionine. bevital.nofaimallusr.com
CPT1 exhibits specificity for long-chain acyl-CoAs, typically those with 12 to 18 carbon atoms. mdpi.com While its name suggests a preference for palmitoyl-CoA (a 16-carbon acyl-CoA), it also efficiently catalyzes the conversion of other long-chain acyl-CoAs, including myristoyl-CoA, to their respective acylcarnitines. nih.govportlandpress.com The specificity is influenced by the structure of the enzyme's acyl-binding site. mdpi.com
This compound in Mitochondrial Fatty Acid Beta-Oxidation
Once synthesized, this compound plays a crucial role in the transport of the myristoyl fatty acid into the mitochondrial matrix, where it undergoes beta-oxidation to produce energy. ontosight.ainih.gov
Mechanism of Fatty Acid Transport into the Mitochondrial Matrix
The transport of this compound across the inner mitochondrial membrane is a critical step that cannot occur through simple diffusion due to the membrane's impermeability. aging-us.comnih.gov This transport is facilitated by a specific carrier protein. nih.govaocs.org
This compound traverses the inner mitochondrial membrane via the carnitine-acylcarnitine translocase (CACT), also known as SLC25A20. faimallusr.comfrontiersin.orgfrontiersin.org CACT functions as an antiporter, exchanging one molecule of this compound from the intermembrane space for one molecule of free carnitine from the mitochondrial matrix. encyclopedia.pubnih.gov This ensures a continuous supply of carnitine in the cytosol for the CPT1 reaction and the accumulation of acylcarnitines within the mitochondria for oxidation.
Once inside the mitochondrial matrix, the myristoyl group is transferred from this compound back to CoA by the action of Carnitine Palmitoyltransferase II (CPT2). faimallusr.comaocs.orgfrontiersin.org CPT2 is located on the inner side of the inner mitochondrial membrane. frontiersin.org This reaction regenerates myristoyl-CoA, which can then enter the beta-oxidation spiral, and frees carnitine to be transported back to the cytosol by CACT. faimallusr.com
Interplay with the Carnitine Shuttle System
The entire process of this compound synthesis, transport, and reconversion to myristoyl-CoA is collectively known as the carnitine shuttle system. frontiersin.orgyoutube.comnih.gov This system is essential for the mitochondrial oxidation of long-chain fatty acids. bevital.nonih.gov
The carnitine shuttle involves the coordinated action of CPT1, CACT, and CPT2. frontiersin.orgnih.gov This intricate system ensures that long-chain fatty acids are efficiently delivered to the site of beta-oxidation while maintaining the necessary pools of carnitine and CoA in both the cytosol and the mitochondrial matrix. bevital.nonih.gov The regulation of this shuttle, particularly at the CPT1 step, is crucial for controlling the rate of fatty acid oxidation. frontiersin.org
Role in Cellular Energy Homeostasis and ATP Production
The primary function of mitochondrial fatty acid beta-oxidation is the production of acetyl-CoA, NADH, and FADH2. aocs.org this compound, by facilitating the transport of myristic acid into the mitochondria, directly contributes to this process and, consequently, to cellular energy homeostasis. nih.govresearchgate.net
Table 1: Key Enzymes and Transporters in this compound Metabolism
| Component | Location | Function |
| Carnitine Palmitoyltransferase I (CPT1) | Outer Mitochondrial Membrane | Catalyzes the synthesis of this compound from myristoyl-CoA and carnitine. |
| Carnitine-Acylcarnitine Translocase (CACT) | Inner Mitochondrial Membrane | Transports this compound into the mitochondrial matrix in exchange for free carnitine. |
| Carnitine Palmitoyltransferase II (CPT2) | Inner Mitochondrial Membrane | Converts this compound back to myristoyl-CoA within the mitochondrial matrix. |
Table 2: Precursors and Products of the Carnitine Shuttle for Myristic Acid
| Precursor/Product | Chemical Formula | Role |
| Myristic Acid | C14H28O2 | The initial fatty acid substrate. |
| Myristoyl-CoA | C35H60N7O17P3S | The activated form of myristic acid in the cytosol. |
| L-Carnitine | C7H15NO3 | The carrier molecule for the myristoyl group. |
| This compound | C21H41NO4 | The transport form of myristic acid across the inner mitochondrial membrane. |
| Coenzyme A (CoA) | C21H36N7O16P3S | Released during this compound synthesis and required for myristoyl-CoA regeneration. |
Degradation and Turnover of this compound
The degradation and turnover of this compound are critical processes for maintaining cellular energy homeostasis and a balanced acylcarnitine pool. This process primarily occurs within the mitochondrial matrix, where this compound is converted back into its constituent parts, allowing for the subsequent oxidation of the fatty acid component for energy production.
Enzyme Systems Involved in this compound Catabolism
The catabolism of this compound is a key step in the transport of long-chain fatty acids into the mitochondria for beta-oxidation. The primary enzyme responsible for the degradation of this compound is Carnitine Palmitoyltransferase II (CPT2) . wjgnet.comwikipedia.org This enzyme is located on the inner mitochondrial membrane and catalyzes the reversible reaction that converts this compound back into myristoyl-CoA and free L-carnitine. wjgnet.combevital.no
Transport into the Mitochondria: this compound, formed on the outer mitochondrial membrane by Carnitine Palmitoyltransferase I (CPT1), is transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). taylorandfrancis.comfrontiersin.org
Conversion back to Myristoyl-CoA: Once in the mitochondrial matrix, CPT2 catalyzes the transfer of the myristoyl group from carnitine back to coenzyme A (CoA), reforming myristoyl-CoA and releasing free carnitine. wikipedia.orgbevital.no
Entry into Beta-Oxidation: The newly formed myristoyl-CoA is then a substrate for the mitochondrial beta-oxidation pathway. mdpi.com This multi-step process involves a series of enzymes, including very long-chain acyl-CoA dehydrogenase (VLCAD), which sequentially shorten the fatty acid chain, producing acetyl-CoA, FADH2, and NADH for energy production through the Krebs cycle and oxidative phosphorylation. mdpi.com
Defects in the CPT2 gene can lead to CPT II deficiency, a disorder that prevents the body from effectively using long-chain fatty acids for energy. medlineplus.gov This results in an accumulation of long-chain acylcarnitines, including this compound, in the blood and tissues. medlineplus.gov
Table 1: Key Enzymes in this compound Catabolism
| Enzyme | Location | Function |
| Carnitine-Acylcarnitine Translocase (CACT) | Inner Mitochondrial Membrane | Transports this compound into the mitochondrial matrix in exchange for free carnitine. |
| Carnitine Palmitoyltransferase II (CPT2) | Inner Mitochondrial Membrane | Converts this compound to myristoyl-CoA and L-carnitine. wjgnet.comwikipedia.org |
| Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | Inner Mitochondrial Membrane | Catalyzes the first step of beta-oxidation for long-chain fatty acyl-CoAs like myristoyl-CoA. |
Regulation of Acylcarnitine Pool Dynamics
Substrate Availability: The concentrations of free fatty acids and L-carnitine are fundamental determinants of the rate of acylcarnitine synthesis and degradation. An increased supply of fatty acids, such as during fasting or high-fat diets, can lead to a larger acylcarnitine pool. nih.gov
Hormonal Control: Hormones play a significant role in regulating fatty acid metabolism. For instance, insulin (B600854), which is elevated in the fed state, inhibits CPT1 activity, thereby reducing the formation of long-chain acylcarnitines. taylorandfrancis.com Conversely, glucagon (B607659), which is elevated during fasting, promotes fatty acid oxidation and can lead to an increase in the acylcarnitine pool.
Transcriptional Regulation: The expression of genes encoding the carnitine shuttle enzymes is under transcriptional control. Peroxisome proliferator-activated receptors (PPARs), particularly PPARα, are nuclear receptors that are activated by fatty acids and their derivatives. taylorandfrancis.comnih.gov Activation of PPARα leads to the increased transcription of genes involved in fatty acid transport and oxidation, including CPT1 and CPT2, thereby influencing the acylcarnitine pool. taylorandfrancis.comnih.gov
Allosteric Regulation: CPT1, the rate-limiting enzyme for long-chain fatty acid entry into mitochondria, is allosterically inhibited by malonyl-CoA. wikipedia.org Malonyl-CoA is an intermediate in fatty acid synthesis, and its presence signals that the body is in a state of energy surplus. By inhibiting CPT1, malonyl-CoA prevents newly synthesized fatty acids from being immediately oxidized. wikipedia.org
The balance between the activities of CPT1 and CPT2, governed by these regulatory mechanisms, ultimately determines the size and composition of the acylcarnitine pool. bevital.no An imbalance, often due to genetic defects or metabolic diseases, can lead to the accumulation of specific acylcarnitines, which can have pathological consequences. nih.gov
Table 2: Factors Regulating Acylcarnitine Pool Dynamics
| Regulatory Factor | Mechanism of Action |
| Substrate Levels | The availability of fatty acids and L-carnitine directly influences the rate of acylcarnitine synthesis and turnover. nih.gov |
| Hormonal Signals | Insulin inhibits CPT1, while glucagon can promote fatty acid oxidation, affecting the acylcarnitine pool. taylorandfrancis.com |
| Transcriptional Control | PPARα activation upregulates the expression of CPT enzymes, enhancing the capacity for fatty acid transport and oxidation. taylorandfrancis.comnih.gov |
| Allosteric Regulation | Malonyl-CoA inhibits CPT1, linking fatty acid synthesis and oxidation and preventing futile cycling. wikipedia.org |
Cellular and Molecular Mechanisms Involving Myristoylcarnitine
Impact on Mitochondrial Function and Bioenergetics
The mitochondrion is the primary site of fatty acid oxidation and ATP production. The concentration and metabolism of myristoylcarnitine can significantly influence the organelle's function, affecting cellular energy status and viability.
Long-chain acylcarnitines (LCACs), including this compound, are essential substrates for mitochondrial β-oxidation, a process that generates acetyl-CoA to fuel the Krebs cycle and subsequent oxidative phosphorylation. However, an imbalance in the levels of LCACs can lead to mitochondrial dysfunction. Studies on various LCACs have demonstrated that their accumulation can severely impair mitochondrial ATP production mdpi.comnih.gov. While L-acetylcarnitine (a short-chain acylcarnitine) has been shown to stimulate oxygen consumption, other forms, such as racemic DL-carnitine, can markedly inhibit mitochondrial respiration nih.gov. The accumulation of acylcarnitines is often considered a biomarker of mitochondrial dysfunction researchgate.netoup.com. Elevated levels of this compound can disrupt the delicate balance of the mitochondrial respiratory chain, potentially leading to reduced energy output and increased oxidative stress.
The mitochondrial permeability transition pore (mPTP) is a non-selective channel in the inner mitochondrial membrane, the prolonged opening of which leads to mitochondrial swelling, rupture, and subsequent cell death wikipedia.orgmdpi.com. The regulation of the mPTP is critical for cell survival. Research has indicated that L-carnitine can play a protective role by preventing the opening of the mPTP induced by certain toxins and metabolites nih.gov. For instance, L-carnitine has been shown to suppress the mPTP opening caused by palmitoyl-CoA, another long-chain acyl-CoA ester researchgate.net. While direct studies on this compound are limited, its accumulation, indicative of impaired fatty acid oxidation, could contribute to the conditions that favor mPTP opening, such as increased matrix calcium and oxidative stress nih.govmdpi.com.
Table 1: Factors Influencing mPTP State
| Inducers of mPTP Opening | Inhibitors of mPTP Opening |
| High intramitochondrial Ca²⁺ | Cyclosporin A |
| Oxidative Stress (ROS) | L-carnitine |
| Inorganic Phosphate | Adenine nucleotides (ADP) |
| Depletion of Adenine Nucleotides | Low pH |
This table provides a general overview of factors known to influence the mitochondrial permeability transition pore and is not specific to this compound.
Mitochondria are key regulators of intracellular calcium (Ca²⁺) homeostasis. They sequester Ca²⁺ from the cytosol to buffer its concentration, a process vital for cellular signaling. However, mitochondrial Ca²⁺ overload is a primary trigger for mPTP opening and cell death mdpi.comfrontiersin.org. Studies on palmitoyl-L-carnitine, a long-chain acylcarnitine structurally similar to this compound, have demonstrated that its accumulation can lead to mitochondrial dysfunction that causes calcium overload in the cytosol plos.org. This disruption of Ca²⁺ homeostasis can activate various downstream signaling pathways, including protein kinases and proteases, that contribute to cellular damage plos.org. Therefore, elevated levels of this compound may similarly disrupt mitochondrial calcium buffering, contributing to cellular pathology.
Interaction with Lipid Metabolism Pathways
This compound is a central molecule in the broader network of lipid metabolism. Its formation and breakdown are tightly regulated, and its concentration influences both the storage and utilization of fatty acids.
The carnitine shuttle system, which generates this compound from myristoyl-CoA, is essential for transporting long-chain fatty acids into the mitochondria for oxidation nih.gov. When this process is efficient, it prevents the accumulation of fatty acids in the cytoplasm. However, defects in the carnitine shuttle or downstream β-oxidation can lead to an accumulation of acyl-CoAs, which can then be re-esterified into triglycerides and stored in lipid droplets, contributing to cellular steatosis nih.govnih.gov. L-carnitine supplementation has been shown to decrease lipid accumulation by promoting lipolysis researchgate.net. Conversely, an increase in the ratio of acylcarnitine to free carnitine, which can occur with elevated this compound, is often associated with conditions of lipid overload and metabolic inflexibility nih.gov.
The efficiency of fatty acid oxidation (FAO) is critically dependent on the activity of the carnitine palmitoyltransferase (CPT) system frontiersin.orgkhanacademy.orgyoutube.com. CPT1, the outer mitochondrial membrane enzyme, is the rate-limiting step for the entry of long-chain fatty acids into the mitochondria nih.govkhanacademy.org. The levels of specific acylcarnitines can reflect the flux through this pathway. For example, in certain cancer cells, treatment with a compound that induced cell death through ferroptosis led to a significant increase in intracellular this compound levels, which was correlated with an upregulation of CPT1 frontiersin.org. This suggests a direct link between this compound levels and the regulation of the key enzyme controlling FAO efficiency. An imbalance, where the formation of this compound outpaces its transport and oxidation within the mitochondria, can lead to its accumulation, which is a hallmark of inefficient or overloaded fatty acid metabolism nih.govnih.gov.
Table 2: Key Enzymes in this compound Metabolism and Fatty Acid Oxidation
| Enzyme | Location | Function | Regulatory Significance |
| Acyl-CoA Synthetase | Cytoplasm / Outer Mitochondrial Membrane | Activates myristic acid to myristoyl-CoA | First committed step in fatty acid metabolism |
| Carnitine Palmitoyltransferase I (CPT1) | Outer Mitochondrial Membrane | Converts myristoyl-CoA to this compound | Rate-limiting step for long-chain FAO |
| Carnitine-Acylcarnitine Translocase (CACT) | Inner Mitochondrial Membrane | Transports this compound into the matrix | Essential for mitochondrial uptake |
| Carnitine Palmitoyltransferase II (CPT2) | Inner Mitochondrial Membrane | Converts this compound back to myristoyl-CoA | Releases the fatty acyl group for β-oxidation |
Signaling Pathway Modulation by this compound
Emerging research indicates that long-chain acylcarnitines can function as signaling molecules that activate inflammatory pathways. Studies using this compound (L-C14 carnitine) as a representative long-chain acylcarnitine have demonstrated its ability to induce proinflammatory responses in cellular models. nih.govnih.gov In murine macrophage-like RAW 264.7 cells, this compound was shown to induce an NF-κB luciferase reporter gene, suggesting direct or indirect activation of this key inflammatory transcription factor. nih.govphysiology.org
Furthermore, this compound treatment stimulates the expression and secretion of proinflammatory cytokines in a dose-dependent manner. nih.govusda.gov This response is associated with the activation of downstream components of inflammatory signaling cascades, specifically the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK). nih.govnih.gov The activation of JNK and ERK signaling pathways is a common feature in cellular responses to inflammatory stimuli. nih.govusda.govresearchgate.net Knockdown of MyD88, a critical adaptor protein in many pattern recognition receptor (PRR) signaling pathways, was found to reduce the proinflammatory effects of this compound, pointing to the potential involvement of these pathways. nih.govnih.gov
| This compound Concentration (µM) | Effect on TNF-α Secretion | Effect on MIP-2 Secretion | Effect on MCP-1 Secretion |
|---|---|---|---|
| 5 | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase |
| 10 | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase |
| 25 | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase |
This table is based on findings described in research where L-C14 carnitine (this compound) stimulated the secretion of proinflammatory cytokines in a dose-dependent manner (5-25 µM) in RAW 264.7 cells. researchgate.net
Direct modulation of AMP-activated protein kinase (AMPK) by this compound is not extensively documented. However, this compound is deeply embedded in metabolic pathways that are directly regulated by AMPK. AMPK acts as a master sensor of cellular energy status, promoting ATP-producing catabolic pathways like fatty acid oxidation while inhibiting ATP-consuming anabolic pathways. nih.govyoutube.com Since this compound is a key intermediate in fatty acid oxidation, its levels are inherently linked to the metabolic state monitored by AMPK. psychiatryinvestigation.org
While direct interaction is unclear, studies on related molecules offer insight. For example, acetyl-l-carnitine (B1666533) (a short-chain acylcarnitine) has been shown to mitigate TNF-α-induced insulin (B600854) resistance through the activation of the AMPK pathway in skeletal muscle cells. nih.gov Conversely, other studies have found that multiple AMPK activators can inhibit the uptake of L-carnitine into C2C12 skeletal muscle myotubes, suggesting a complex regulatory relationship between AMPK signaling and the carnitine system. nih.govresearchgate.net This indicates that while this compound may not be a direct activator or inhibitor, its metabolic context is tightly controlled by AMPK signaling.
The accumulation of this compound and other long-chain acylcarnitines serves as a cellular signal of metabolic stress, specifically of incomplete or overloaded fatty acid oxidation. nih.govresearchgate.net This metabolic state triggers cross-talk between metabolic and inflammatory signaling pathways. The activation of NF-κB, JNK, and ERK pathways by this compound is a prime example of this cross-talk, where a metabolic intermediate directly elicits an inflammatory response. nih.govresearchgate.net This phenomenon is a key concept in the field of immunometabolism. The activation of these pathways suggests that cells can sense the buildup of metabolic intermediates as a danger signal, leading to a sterile inflammatory response. While specific interactions with other central metabolic sensors like mTOR and sirtuins are not clearly defined for this compound itself, its influence on major signaling hubs like NF-κB and MAPK demonstrates its role in broader metabolic communication. frontiersin.org
Cellular Membrane Interactions
This compound, as an amphipathic molecule with a long hydrocarbon tail and a charged headgroup, interacts with cellular membranes. Studies using model membrane systems have been conducted to characterize these interactions. Research utilizing 13C-nuclear magnetic resonance (NMR) spectroscopy on egg yolk phosphatidylcholine vesicles revealed that this compound partitions into the lipid bilayer. nih.gov However, even at concentrations up to 25 mol%, this compound did not cause gross disruption of the bilayer's integrity. nih.gov The same study noted that the transmembrane diffusion, or "flip-flop," of this compound is extremely slow, which is consistent with the need for a protein transporter (CACT) to move it across the mitochondrial inner membrane. nih.gov
Other investigations using Langmuir monolayers and supported bilayers as models for the mitochondrial inner membrane have provided further detail. These studies suggest that the insertion of long-chain acylcarnitines is primarily driven by hydrophobic interactions involving the acyl chain. nih.gov The acyl chain of this compound inserts into the membrane, while the charged carnitine moiety remains at the membrane surface. nih.gov This mode of insertion can alter the local morphology and surface electrostatics of the membrane leaflet without causing a loss of integrity, potentially modulating the function of membrane-associated proteins and signaling pathways. nih.gov
| Model System | Technique | Key Finding | Reference |
|---|---|---|---|
| Egg Yolk Phosphatidylcholine Vesicles | 13C-NMR Spectroscopy | No gross disruption of bilayer integrity at up to 25 mol%; very slow transmembrane diffusion. | nih.gov |
| Langmuir Monolayers / Supported Bilayers | Epifluorescence Microscopy | Acyl chain inserts into the membrane, leaving the charged headgroup at the surface. | nih.gov |
Influence on Transmembrane Diffusion Processes
The interaction of this compound with cellular membranes is a critical aspect of its biological activity. Due to its amphiphilic nature, possessing both a hydrophilic carnitine headgroup and a hydrophobic myristoyl tail, this compound can insert itself into lipid bilayers. However, its ability to traverse the membrane is limited.
Studies utilizing nuclear magnetic resonance (NMR) spectroscopy on model membranes have revealed that the transmembrane diffusion, or "flip-flop," of long-chain acylcarnitines is an exceedingly slow process. This slow diffusion is attributed to the zwitterionic nature of the carnitine headgroup, which impedes its passage through the hydrophobic core of the membrane. Consequently, the movement of this compound across mitochondrial membranes necessitates the involvement of specific transport proteins.
While not readily crossing the membrane, the presence of this compound within the membrane can have significant consequences. Research suggests that the accumulation of long-chain acylcarnitines does not cause gross disruption of the lipid bilayer. Instead, their effects are more likely a result of molecular-level alterations to membrane functions. These alterations can influence the activity of membrane-associated proteins and signaling pathways.
Table 1: Influence of this compound on Transmembrane Diffusion
| Parameter | Observation | Implication |
|---|---|---|
| Transmembrane Diffusion ("Flip-Flop") | Extremely slow | Requires protein transporters for movement across membranes. |
| Membrane Integrity | No gross disruption of the bilayer observed. | Effects are likely due to molecular interactions within the membrane rather than physical damage. |
| Membrane Function | Can cause molecular-level alterations. | May influence the activity of membrane-bound enzymes and signaling proteins. |
This compound in Cellular Stress Responses
Elevated levels of this compound and other long-chain acylcarnitines are associated with various cellular stress responses. These responses are multifaceted and can ultimately impact cell survival.
The accumulation of long-chain acylcarnitines, including this compound, has been linked to the induction of oxidative stress. This is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.
In skeletal muscle cell models, treatment with this compound (l-C14 carnitine) has been shown to induce the production of interleukin-6 (IL-6), a cytokine involved in inflammatory and stress responses. This induction is accompanied by an increase in markers of cell permeability. Furthermore, studies on various long-chain acylcarnitines have demonstrated their capacity to increase oxidative stress, a phenomenon that can be reversed by treatment with antioxidants. The proposed mechanism involves the incomplete oxidation of fatty acids in the mitochondria, leading to an accumulation of acylcarnitines and subsequent generation of ROS. nih.gov In cardiac muscle, the buildup of long-chain acylcarnitines has been associated with an increase in cellular ROS. nih.gov
Table 2: this compound and Oxidative Stress
| Cellular Model | Effect of this compound/Long-Chain Acylcarnitines | Associated Markers/Pathways |
|---|---|---|
| C2C12 Myotubes | Increased IL-6 production and cell permeability. | Cellular stress and inflammatory response. |
| Primary Myotubes | Increased oxidative stress. | Reversible with antioxidants. |
| Cardiac Muscle | Increased cellular reactive oxygen species (ROS). | Mitochondrial dysfunction. |
Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis. Dysregulation of apoptosis is implicated in numerous diseases. Accumulating evidence suggests that long-chain acylcarnitines can modulate apoptotic pathways.
In skeletal muscle myotubes, long-chain acylcarnitines have been observed to cause cell injury and death, with a modest activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov More broadly, studies have shown that palmitoylcarnitine, another long-chain acylcarnitine, can directly activate caspases, thereby initiating the apoptotic process. researchgate.net The accumulation of long-chain acylcarnitines during cellular stress can lead to mitochondrial damage, a central event in the intrinsic pathway of apoptosis. researchgate.net
While direct studies on this compound's role in apoptosis are limited, its classification as a long-chain acylcarnitine suggests it may share similar pro-apoptotic properties with other members of its class, particularly under conditions of metabolic stress where its cellular concentrations are elevated.
Table 3: Long-Chain Acylcarnitines and Apoptosis
| Cellular Model | Effect | Mechanism |
|---|---|---|
| C2C12 Myotubes | Induction of cell injury and death. | Modest activation of caspase-3. nih.gov |
| Jurkat Cells | Palmitoylcarnitine induces apoptosis. | Activation of caspase-3/7 and caspase-8. |
| General Cellular Models | Mitochondrial damage. | Can lead to the release of pro-apoptotic factors. researchgate.net |
Analytical Methodologies for Myristoylcarnitine Research
Mass Spectrometry-Based Techniques
Mass spectrometry (MS) stands as a cornerstone in myristoylcarnitine research, offering high sensitivity and specificity. Various MS-based approaches have been developed and optimized for the analysis of acylcarnitines, including this compound.
Tandem Mass Spectrometry (MS/MS) for Quantification and Profiling
Tandem mass spectrometry (MS/MS) is a powerful tool for the quantification and profiling of this compound in biological samples. nih.govscielo.br This technique offers a high degree of chemical specificity and allows for rapid, automated analyses with low sample consumption. nih.gov In MS/MS, precursor ions corresponding to this compound are selected and fragmented to produce characteristic product ions. For acylcarnitines, a common fragmentation pattern involves the neutral loss of the acyl group or the production of a specific fragment ion, which allows for their identification and quantification. scielo.br
Flow injection ESI-MS/MS is a primary technique for acylcarnitine analysis. nih.gov The determination of acylcarnitine profiles by electrospray ionization tandem mass spectrometry (ESI-MS/MS) is facilitated by the fact that both underivatized and derivatized acylcarnitines yield a common product ion with a mass-to-charge ratio (m/z) of 85. scielo.br This characteristic fragmentation is widely used for the diagnosis and screening of fatty acid oxidation and organic acid metabolism disorders. scielo.br
A study focusing on the analysis of acylcarnitines in venison utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and quantify this compound, among other acylcarnitines. researchgate.net Furthermore, acylcarnitine profiling in umbilical cord blood using ESI-MS/MS has been shown to be a valuable tool for the early detection of metabolic disorders in high-risk neonates. scielo.br
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered a "gold standard" for acylcarnitine analysis, providing robust separation and sensitive detection. acs.org This approach combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. jst.go.jpmdpi.com LC-MS/MS is particularly valuable for separating this compound from its isomers and other interfering substances present in complex biological samples like serum and dried blood spots. acs.orgrestek.com
Several LC-MS/MS methods have been developed for the analysis of this compound. For instance, a targeted quantitative analysis of serum acylcarnitines, including this compound, was performed using ultra-performance liquid chromatography-triple-quadrupole mass spectrometry (UPLC-TQ MS). nih.gov In this method, serum samples were deproteinized and analyzed using a specific chromatographic gradient. nih.gov Another study detailed a method for the simultaneous quantification of 25 underivatized acylcarnitines, including the separation of isobaric compounds, which is crucial for differential diagnosis. restek.com
The versatility of LC-MS allows for different chromatographic techniques to be employed, such as reversed-phase and hydrophilic interaction liquid chromatography (HILIC), to achieve optimal separation based on the polarity of the analytes. mdpi.combevital.no The use of stable isotope-labeled internal standards, such as d3-myristoylcarnitine, is a common practice to ensure accurate quantification. nih.gov
Capillary Electrophoresis-Electrospray Ionization-Mass Spectrometry (CE-ESI-MS)
Capillary electrophoresis-electrospray ionization-mass spectrometry (CE-ESI-MS) is an emerging and powerful analytical platform for metabolomics, well-suited for the analysis of polar and charged metabolites like this compound. ceu.esnih.gov This technique separates ions based on their electrophoretic mobility, which is a function of their charge and size, and then detects them with high sensitivity and mass accuracy using a mass spectrometer. thermofisher.comillinois.edu
CE-ESI-MS offers several advantages for this compound analysis, including high separation efficiency for complex mixtures of cationic, anionic, and zwitterionic metabolites without the need for extensive sample derivatization. nih.gov The integration of CE with ESI-MS into a single microfluidic device, as seen in systems like the ZipChip, provides a seamless workflow for rapid sample preparation, separation, and electrospray ionization directly into the mass spectrometer. thermofisher.com This approach enhances sensitivity and resolution while increasing sample throughput. thermofisher.com
Researchers are continuously working to develop robust CE-ESI-MS systems for metabolomic profiling, aiming to minimize run-to-run variations and ensure that observed differences reflect actual biological changes rather than instrumental instabilities. illinois.edu
Untargeted and Targeted Metabolomics Workflows
Both untargeted and targeted metabolomics workflows are employed in the study of this compound, each serving distinct research objectives. mdpi.com
Untargeted metabolomics aims to analyze as many metabolites as possible in a biological sample to obtain a broad metabolic snapshot. mdpi.comuio.no This hypothesis-generating approach often utilizes high-resolution mass spectrometry platforms like quadrupole time-of-flight (QTOF) or Orbitrap mass spectrometers to achieve high mass accuracy for metabolite identification. mdpi.comnih.gov In a typical untargeted workflow, MS1 data is collected to quantify intact metabolites, followed by MS2 data acquisition for structural characterization. nih.gov One study highlighted the challenge of co-isolating contaminating ions during MS2 fragmentation in untargeted metabolomics, which can hinder definitive metabolite identification. nih.gov They demonstrated a workflow to improve the structural characterization of metabolites like this compound by addressing these contaminating fragments. nih.gov
Targeted metabolomics , on the other hand, focuses on the precise and quantitative analysis of a predefined set of metabolites, including this compound. mdpi.comnih.gov This approach is often used to validate findings from untargeted studies or to investigate specific metabolic pathways. nih.gov Targeted methods, such as those using LC-MS/MS, are developed to achieve high sensitivity, specificity, and accuracy for the selected analytes. nih.gov For example, a targeted metabolomics study validated this compound as one of several differential metabolites for acute myocardial infarction. nih.gov
| Feature | Untargeted Metabolomics | Targeted Metabolomics |
|---|---|---|
| Objective | Comprehensive metabolite profiling, hypothesis generation. mdpi.comuio.no | Accurate quantification of specific metabolites, hypothesis testing. mdpi.comnih.gov |
| Scope | Broad, analyzing all detectable metabolites. mdpi.com | Narrow, focusing on a predefined set of metabolites. mdpi.com |
| Instrumentation | High-resolution MS (e.g., QTOF, Orbitrap). mdpi.comnih.gov | Often triple quadrupole MS for high sensitivity and specificity. nih.gov |
| Data Analysis | Complex, involves feature detection, alignment, and identification. nih.gov | More straightforward, focused on quantification against standards. nih.gov |
| Application Example | Identifying this compound as a dysregulated feature in a disease state. nih.gov | Validating this compound as a biomarker for a specific condition. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Membrane Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the interactions of this compound with biological membranes at an atomic level. nih.govcapes.gov.br Specifically, 13C-NMR has been utilized to investigate the behavior of acylcarnitines within model membrane systems, such as egg yolk phosphatidylcholine vesicles. nih.govresearchgate.net
In one study, 13C-enriched this compound was used to track its distribution and movement across the lipid bilayer. nih.gov The researchers observed that when this compound was co-sonicated with phosphatidylcholine to form vesicles, NMR signals could be detected from molecules on both the inner and outer leaflets of the bilayer. nih.gov However, when this compound was added to pre-formed vesicles, only the signal from the outer leaflet was observed, indicating an extremely slow rate of transmembrane diffusion, or "flip-flop." nih.gov This slow movement is consistent with the zwitterionic nature of the carnitine headgroup. nih.gov
Furthermore, the study examined the effect of this compound on the integrity of the membrane. Even at concentrations up to 25 mol%, this compound did not cause gross disruption of the lipid bilayer. nih.govcapes.gov.br This suggests that the cellular effects of high levels of long-chain acylcarnitines may be due to more subtle molecular effects on membrane functions rather than a general disruption of membrane structure. nih.gov
Chromatographic Separations for this compound Isolation and Analysis
Chromatographic separation is an essential step in many analytical methods for this compound to isolate it from other compounds in a sample, which is critical for accurate quantification and identification. core.ac.uknih.gov Various chromatographic techniques are employed, often coupled with mass spectrometry.
High-performance liquid chromatography (HPLC) is a widely used technique for the separation of acylcarnitines. core.ac.uk Methods have been developed that use reversed-phase columns, such as C18 columns, to separate acylcarnitines based on their hydrophobicity. sciex.com The addition of ion-pairing agents like heptafluorobutyric acid to the mobile phase can improve peak shape and separation efficiency. core.ac.uk Some methods incorporate online solid-phase extraction to pre-concentrate the analytes and remove matrix components, enhancing the sensitivity and robustness of the analysis. core.ac.uk
The separation of isomeric acylcarnitines is a significant challenge that can be addressed by chromatography. restek.comnih.gov For example, a two-dimensional chromatographic approach using sequential ion-exchange and reversed-phase UHPLC has been developed to separate constitutional isomers and diastereomers of acylcarnitines. nih.gov This level of separation is crucial for the differential diagnosis of certain metabolic disorders where specific isomers are indicative of a particular condition. restek.comnih.gov
Capillary electrophoresis also serves as a high-resolution separation technique for charged molecules like this compound prior to their detection by mass spectrometry. thermofisher.comillinois.edu
| Chromatographic Technique | Principle | Key Features for this compound Analysis | Reference |
|---|---|---|---|
| Reversed-Phase HPLC | Separation based on hydrophobicity. | Effective for separating long-chain acylcarnitines. Use of ion-pairing agents can improve peak shape. | core.ac.uksciex.com |
| Two-Dimensional UHPLC (Ion-Exchange/Reversed-Phase) | Orthogonal separation based on charge and then hydrophobicity. | Excellent for resolving isomeric and isobaric acylcarnitines, which is critical for differential diagnosis. | nih.gov |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility (charge-to-size ratio). | High-resolution separation for charged analytes; well-suited for coupling with MS. | thermofisher.comillinois.edu |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation of polar compounds. | Retains polar analytes like carnitine and short-chain acylcarnitines. | bevital.no |
Development and Validation of Quantitative Assays for this compound in Research Samples
The accurate quantification of this compound in biological matrices is crucial for its study as a biomarker in various metabolic contexts. The primary analytical approach for this purpose is mass spectrometry (MS), most commonly tandem mass spectrometry (MS/MS), which offers high sensitivity and specificity. sigmaaldrich.com These methods are frequently coupled with a separation technique like liquid chromatography (LC) or a direct infusion method like flow injection analysis (FIA). nih.govthermoscientific.fr The development of these quantitative assays involves rigorous validation to ensure the reliability and reproducibility of the results across different research samples, including plasma, serum, and dried blood spots (DBS). nih.govthermoscientific.frnih.gov
A cornerstone of quantitative analysis for this compound is the use of stable isotope-labeled internal standards, such as d3-myristoylcarnitine, which are added to the sample at a known concentration. nih.govrsc.org This isotopic dilution technique corrects for variations in sample preparation and instrument response, enabling precise quantification. nih.gov
Sample Preparation and Extraction
The initial step in the analysis of this compound from biological samples is the extraction of the analyte from the complex matrix. For dried blood spots, a common procedure involves punching a small disc from the filter paper, followed by extraction with a solvent, typically methanol, which may contain the internal standards. sigmaaldrich.comthermoscientific.fr The sample is often agitated to ensure efficient extraction. thermoscientific.fr For liquid samples like plasma or serum, protein precipitation is a common first step, achieved by adding an organic solvent such as acetonitrile. acs.org
Further sample processing may include a derivatization step to improve the analyte's chromatographic behavior or ionization efficiency. A widely used method involves esterification with butanol and hydrochloric acid (3N butanolic HCl), which converts the carnitines to their butyl esters. thermoscientific.fr However, some modern high-sensitivity methods are designed to quantify acylcarnitines, including this compound, without the need for derivatization, simplifying the workflow and avoiding potential issues like the partial hydrolysis of acylcarnitines during the butylation process. sciex.compsu.edu
Chromatographic Separation and Mass Spectrometric Detection
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for this compound quantification. nih.gov It provides robust and sensitive analysis and is particularly valuable for separating this compound from other isomeric and isobaric compounds that could interfere with the measurement. nih.govresearchgate.net The analysis is typically performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. nih.gov Quantification is achieved using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where a specific precursor ion of this compound is selected and fragmented, and a resulting characteristic product ion is monitored. thermoscientific.fr A common fragmentation pattern for acylcarnitines involves the neutral loss of the acyl group, but a prominent product ion at a mass-to-charge ratio (m/z) of 85 is also frequently used for detection. nih.gov
Flow injection analysis-tandem mass spectrometry (FIA-MS/MS) is another widely adopted technique, especially for high-throughput applications like newborn screening. sigmaaldrich.comthermoscientific.fr This method introduces the sample extract directly into the mass spectrometer without prior chromatographic separation, allowing for very rapid analysis times. nih.gov While faster, it is more susceptible to interferences from isobaric compounds than LC-MS/MS. psu.eduresearchgate.net
Assay Validation
The validation of quantitative assays for this compound is performed to demonstrate that the method is reliable and fit for its intended purpose. Key validation parameters include linearity, sensitivity (limit of detection and quantification), precision, accuracy, and recovery.
Linearity : The assay's linearity is established by analyzing calibration standards at multiple concentration levels. A linear relationship between concentration and instrument response is typically demonstrated with a correlation coefficient (R²) greater than 0.99. nih.gov
Precision and Accuracy : Precision measures the closeness of repeated measurements and is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Accuracy reflects how close the measured value is to the true value. These are assessed using quality control (QC) samples at different concentrations (low, medium, and high) within a single analytical run (intra-day precision) and across different days (inter-day precision). acs.orgnih.gov
Recovery : Extraction recovery is determined to evaluate the efficiency of the sample preparation process. It compares the analytical response of an analyte added to a sample before extraction with the response of the analyte added after extraction. acs.orgresearchgate.net
Sensitivity : The limit of detection (LOD) is the lowest concentration of the analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov For this compound, LOQs are often in the low nanomolar range, well below clinically relevant cutoff values. nih.gov
The following tables summarize validation data from various published quantitative methods for acylcarnitines, including this compound.
Table 1: Linearity and Sensitivity of Acylcarnitine Quantitative Methods
| Method | Matrix | Linearity (R²) | LOD (μM) | LOQ (μM) | Reference |
|---|---|---|---|---|---|
| HPLC-MS/MS | Plasma | > 0.990 | 0.003 - 0.02 | 0.001 - 0.07 | nih.gov |
| Paper Spray-MS | Serum/Blood | > 0.95 | Not Reported | < 10 nM (0.01 µM) for long-chain ACs | nih.gov |
Table 2: Precision and Recovery Data for Acylcarnitine Quantitative Methods
| Method | Matrix | Analyte | Precision (Intra-day RSD%) | Precision (Inter-day RSD%) | Recovery (%) | Reference |
|---|---|---|---|---|---|---|
| TFA-doped extraction nESI-MS | Serum | Acylcarnitine Panel | < 7.34% | < 7.34% | 94.92 - 106.21 | acs.org |
| TFA-doped extraction nESI-MS | DBS | Acylcarnitine Panel | < 7.34% | < 7.34% | 95.23 - 104.92 | acs.org |
| HPLC-ESI-MS | Plasma | Palmitoylcarnitine | 8.3% (at 0.12 µM) | 18.2% (at 0.11 µM) | 107.2 | researchgate.net |
| HPLC-MS/MS | Plasma | Acylcarnitine Panel | Not Reported | Not Reported | 88.1 - 113.7 | nih.gov |
Myristoylcarnitine in Pathological Metabolic States: Mechanistic Studies in Research Models
Role in Fatty Acid Oxidation Defects (FAODs) in Animal and Cellular Models
Fatty acid oxidation disorders (FAODs) are a group of inherited metabolic diseases resulting from defects in the enzymes or transporters required for mitochondrial fatty acid breakdown. nih.govmdpi.com This impairment leads to an accumulation of specific acylcarnitines, which are key biomarkers for diagnosis and are implicated in the pathophysiology of these disorders. mdpi.comalbertahealthservices.ca
In research models of FAODs, the profile of acylcarnitines is characteristically altered, with myristoylcarnitine (C14) and its derivatives often being significantly elevated. These models are essential for understanding the molecular consequences of enzyme deficiencies.
Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency: In models of VLCAD deficiency, there is a characteristic and significant elevation of C14:1 acylcarnitine. metabolon.comhrsa.gov This specific marker is a primary analyte used in newborn screening for the disorder. metabolon.com Studies comparing plasma from individuals with VLCAD deficiency to fasted controls show that while long-chain acylcarnitines are elevated in both, the ratio of C14:1 to other acylcarnitines, such as C12:1, is markedly higher in VLCAD deficiency. metabolon.com This distinction is crucial for differentiating pathological elevations from physiological responses to fasting. metabolon.com Mouse models of long-chain FAO disorders, such as the long-chain acyl-CoA dehydrogenase (LCAD) knockout mouse, replicate key features of human VLCAD deficiency, including cardiac hypertrophy. biorxiv.org
Carnitine Palmitoyltransferase II (CPT2) Deficiency: CPT2 deficiency is another FAOD where acylcarnitine profiles are disturbed. oup.comnih.gov In cell culture models using fibroblasts from CPT2-deficient patients, there is a notable accumulation of C16-acylcarnitine, a hallmark of the disorder. oup.com While C16 and C18:1 are the most prominent markers, elevations in other long-chain acylcarnitines, including this compound, are also observed, reflecting the backlog of fatty acids that cannot enter the mitochondrial matrix for oxidation. nih.govresearchgate.net Studies in CPT2-deficient myotubes have shown that accumulation of these long-chain acylcarnitines is a key biochemical feature. oup.com
| FAOD Model | Key Findings Regarding this compound (C14) & Derivatives | Model Type | Reference |
|---|---|---|---|
| VLCAD Deficiency | Significantly elevated C14:1 acylcarnitine; High C14:1/C12:1 ratio. | Human Plasma Analysis, Newborn Screening Data | metabolon.comhrsa.gov |
| LCAD Knockout (VLCAD model) | Recapitulates symptoms of human VLCAD deficiency, including cardiac hypertrophy. | Mouse Model | biorxiv.org |
| CPT2 Deficiency | Elevation of long-chain acylcarnitines, including C14, C16, and C18:1. | Patient-derived Fibroblasts/Myotubes | oup.comnih.govresearchgate.net |
The accumulation of this compound and other long-chain acylcarnitines in FAODs is not merely a diagnostic marker but is mechanistically linked to the mitochondrial dysfunction that drives the pathology. researchgate.netnih.gov These molecules are directly implicated in disrupting mitochondrial homeostasis. researchgate.netnih.gov Research in various models has shown that elevated levels of long-chain acylcarnitines can induce mitochondrial swelling and trigger the opening of the mitochondrial permeability transition pore (mPTP). daneshyari.comcore.ac.uk This event is a critical step towards cell death, as it dissipates the mitochondrial membrane potential and uncouples oxidative phosphorylation. researchgate.net The toxic effects are thought to arise from the detergent-like properties of these amphipathic molecules, which can disrupt membrane integrity. The accumulation of these intermediates leads to a state of "mitochondrial overload," contributing to cellular damage, particularly in energy-intensive tissues like the heart and skeletal muscle. nih.govescholarship.org
Involvement in Models of Diabetic Cardiomyopathy (DCM)
Diabetic cardiomyopathy (DCM) is a form of heart muscle disease that occurs in individuals with diabetes, independent of coronary artery disease or hypertension. nih.govnih.gov A key pathogenic mechanism is "lipotoxicity," where the accumulation of lipid intermediates in cardiomyocytes leads to cellular dysfunction and death. nih.govnih.gov
In cellular models of DCM, this compound has been identified as a significant contributor to myocardial lipotoxicity. nih.govnih.gov Studies using H9c2 cardiomyocytes, a cell line derived from rat heart tissue, have demonstrated that exogenous application of this compound leads to increased intracellular lipid deposition. nih.govresearchgate.net This lipid accumulation is associated with the inhibition of key signaling pathways that regulate fatty acid oxidation, such as the AMP-activated protein kinase (AMPK) pathway. nih.govnih.gov The toxic effects of this compound extend to inducing apoptosis (programmed cell death) in cardiomyocytes. researchgate.netresearchgate.net Research on isolated rat ventricular cardiomyocytes showed that this compound at micromolar concentrations causes a rapid increase in cytosolic calcium ([Ca2+]i), leading to cell death. researchgate.netresearchgate.net This calcium dysregulation, stemming from the release of calcium from intracellular stores like the sarcoplasmic reticulum and mitochondria, is a central mechanism of this compound-induced cardiotoxicity. researchgate.net
Beyond direct lipotoxicity, this compound is implicated in the structural remodeling of the heart that characterizes DCM, namely cardiomyocyte hypertrophy and fibrosis. In vitro studies have shown that exposing cardiomyocytes to this compound not only increases apoptosis but also promotes cellular hypertrophy. nih.govnih.govresearchgate.net This hypertrophic response is a maladaptive change where heart muscle cells increase in size, contributing to the stiffening of the ventricle. Furthermore, this compound exposure has been linked to increased expression of proteins associated with fibrosis, the excessive deposition of extracellular matrix proteins like collagen. nih.govresearchgate.net This fibrotic remodeling further impairs cardiac function. The underlying mechanisms involve complex signaling cascades, including the inhibition of the AMPK pathway, which plays a protective role in the heart. nih.govnih.gov L-carnitine supplementation, in contrast, has been shown in some models to attenuate cardiac fibrosis, suggesting that imbalances in the carnitine system are critical. nih.gov
| Cellular Effect | Mechanism/Observation | Model System | Reference |
|---|---|---|---|
| Myocardial Lipotoxicity | Increased lipid deposition; Inhibition of AMPK/ACC/CPT1 signaling pathway. | H9c2 Cardiomyocytes | nih.govnih.govresearchgate.net |
| Cardiomyocyte Apoptosis | Increased cytosolic Ca2+ concentration leading to cell death. | Rat Ventricular Cardiomyocytes | researchgate.netresearchgate.net |
| Cardiomyocyte Hypertrophy | Increased cell size and expression of hypertrophic markers. | H9c2 Cardiomyocytes | nih.govnih.gov |
| Fibrotic Remodeling | Increased expression of fibrosis-related proteins. | H9c2 Cardiomyocytes | nih.govresearchgate.net |
Implications in Insulin (B600854) Resistance and Type 2 Diabetes Models
Insulin resistance, a condition where cells fail to respond normally to the hormone insulin, is a precursor to type 2 diabetes (T2D). nih.govnih.gov The accumulation of lipid metabolites, including acylcarnitines, is strongly associated with the development of insulin resistance in tissues like skeletal muscle. escholarship.orgresearchgate.net
Research models have demonstrated a clear link between elevated long-chain acylcarnitines and insulin resistance. escholarship.org The "mitochondrial overload" theory posits that when fatty acid uptake exceeds the oxidative capacity of mitochondria, the incomplete oxidation leads to a buildup of byproducts like this compound. escholarship.org These acylcarnitines are not just markers but are considered potential mediators of cellular stress pathways that inhibit insulin signaling. escholarship.org For instance, studies in cultured muscle cells have shown that long-chain acylcarnitines can directly impair the insulin signaling cascade. escholarship.org Furthermore, in models using astrocytes, insulin was found to increase the levels of this compound, suggesting a role in shifting substrate preference towards fatty acids, a process that could be dysregulated in brain insulin resistance. nih.gov In diet-induced obesity models in rats, which mimic human metabolic syndrome, increased levels of this compound in adipose tissue correlated with mitochondrial dysfunction and inflammation, both key features of insulin resistance. plos.org These findings suggest that this compound is part of a complex metabolic signature that reflects and potentially contributes to the pathogenesis of insulin resistance and T2D. escholarship.orgresearchgate.net
Association with Incomplete Fatty Acid Beta-Oxidation
The accumulation of medium- and long-chain acylcarnitines, including this compound, is widely regarded as an indicator of incomplete fatty acid β-oxidation (FAO). nih.govescholarship.org This phenomenon occurs when the rate of fatty acid entry into the mitochondria for oxidation surpasses the capacity of the tricarboxylic acid (TCA) cycle and the electron transport chain to completely process the acetyl-CoA generated. plos.org As a result, intermediate acyl-CoA esters are produced, which are then converted to acylcarnitines and can accumulate within tissues and be released into circulation. plos.org
In states of insulin resistance or type 2 diabetes, a mismatch between mitochondrial FAO and fuel availability can lead to the buildup of lipid derivatives indicative of incomplete β-oxidation. nih.govnih.gov This "mitochondrial overload" results in the accumulation of acylcarnitines. nih.gov For instance, studies in type 2 diabetic individuals have shown significantly increased plasma levels of C10, C12, and C14 acylcarnitines, suggesting incomplete oxidation of long-chain fatty acids. frontiersin.org Similarly, research on obese, insulin-resistant women demonstrated that acute exercise, which increases demand on fat oxidation, leads to a rapid and significant increase in plasma concentrations of C6- to C14-acylcarnitines. escholarship.org
Computational modeling of rat liver mitochondrial FAO further supports this mechanism. Simulations of a fat overload condition, mimicked by increasing the concentration of palmitoyl-CoA, predicted a drop in the β-oxidation flux and an accumulation of intermediate metabolites. plos.org This overload was attributed to competition between acyl-CoAs of different chain lengths for a limited set of acyl-CoA dehydrogenases, leading to the accumulation of intermediates and the depletion of free coenzyme A. plos.org
| Metabolic State/Model | Key Observation | Implication | Reference |
|---|---|---|---|
| Insulin Resistance / Type 2 Diabetes | Increased plasma levels of medium-chain acylcarnitines (C10-C14). | Indicates a mismatch between fatty acid supply and mitochondrial oxidative capacity. | nih.govnih.govfrontiersin.org |
| Acute Exercise in Insulin-Resistant Individuals | Rapid increase in plasma C6-C14 acylcarnitines. | Highlights the link between FAO demand and the production of incomplete oxidation byproducts. | escholarship.org |
| Computational Model (Rat Liver Mitochondria) | Simulated fat overload led to decreased β-oxidation flux and metabolite accumulation. | Demonstrates competitive inhibition of dehydrogenases as a core mechanism for acylcarnitine buildup. | plos.org |
Contributions to Proinflammatory Responses in Cellular Systems
Beyond its role as a biomarker for metabolic dysfunction, this compound and other long-chain acylcarnitines are implicated in promoting proinflammatory responses. researchgate.netaging-us.com The accumulation of these metabolites is associated with the activation of inflammatory signaling pathways. nih.govaging-us.com
Mechanistic studies have provided direct evidence for these effects. Research demonstrated that long-chain acylcarnitines can elicit pro-inflammatory actions in monocyte and macrophage cells. nih.gov In one key study using RAW264.7 macrophage-like cells, C12-C14 acylcarnitines were observed to significantly stimulate the activity of nuclear factor κ-B (NF-κB), a pivotal transcription factor in the inflammatory response. nih.gov This suggests a working hypothesis where inefficient tissue FAO leads to the generation of chain-shortened acylcarnitines that, in turn, activate proinflammatory pathways involved in the pathogenesis of conditions like insulin resistance. nih.gov
In a genetic hypertension rat model, cardiac metabolite analysis revealed that elevated levels of fatty acyl-carnitines coincided with increased markers of inflammation in the heart, preceding the development of cardiac dysfunction. semanticscholar.org These findings support the concept that acylcarnitine accumulation is not merely a metabolic signature but an active contributor to pathological processes. nih.gov
This compound in Cancer Cell Metabolism Research
Metabolic reprogramming is a recognized hallmark of cancer, enabling cells to meet the high bioenergetic and biosynthetic demands of proliferation and survival. nih.gov Alterations in fatty acid metabolism and the carnitine system play a crucial role in this reprogramming, with this compound levels often being significantly altered. mdpi.com
Altered Acylcarnitine Profiles in Cancer Cell Lines
Numerous metabolomic studies have identified distinct acylcarnitine profiles in various cancers, frequently highlighting elevated levels of this compound.
Colorectal Cancer (CRC): In serum samples from CRC patients, metabolomic analysis revealed significant increases in this compound (C14) and other unsaturated long-chain acylcarnitines compared to healthy controls. mdpi.com Another study found that treating CRC cells with a Stemona alkaloid derivative (SA-11) led to a significant increase in this compound (C14), myristoleoylcarnitine (C14:1), and other acylcarnitines. frontiersin.org Furthermore, treating CRC cells with TGFβ1 to induce epithelial-mesenchymal transition (EMT) also resulted in a dramatic upregulation of several acylcarnitines, including this compound. ijbs.com
Breast Cancer: Untargeted metabolomics of MCF-7 and MDA-MB-231 breast cancer cell lines treated with resveratrol (B1683913) showed a dose-dependent increase in long-chain acylcarnitines, including this compound. mdpi.com Mass spectrometry imaging has also revealed that L-carnitine and short-chain acylcarnitines are significantly reprogrammed in breast cancer tissues. thno.org
Glioma: In glioma tissues, this compound was one of three high acylcarnitines found to be significantly more abundant at the edge of the tumor compared to the interior. nih.govfrontiersin.org Furthermore, significant elevations in four acylcarnitines were observed in higher-grade (III/IV) gliomas compared to grade II tissues. nih.gov
Meningioma: A study profiling acylcarnitines in meningiomas found that tumors with mutations in the NF2 gene were characterized by higher levels of acylcarnitine esters, suggesting that alterations in this system could be key in assessing energy use in these cancer cells. mdpi.com
Mechanisms of Metabolic Reprogramming in Cancer Models
The altered acylcarnitine profiles in cancer reflect a fundamental reprogramming of cellular energy metabolism. nih.gov Cancer cells often exhibit increased reliance on FAO to support their growth, and the accumulation of intermediates like this compound is a direct consequence of these metabolic shifts. frontiersin.orgfrontiersin.org
One key mechanism involves the regulation of carnitine palmitoyltransferase (CPT) enzymes, which are essential for transporting fatty acids into the mitochondria. thno.org In a study on colorectal cancer cells, treatment with the ferroptosis-inducing agent SA-11 caused an accumulation of acylcarnitines, including this compound. frontiersin.org This was linked to a significant increase in the protein level of CPT-1, while CPT-2 levels remained unchanged, suggesting that an imbalance in the carnitine shuttle machinery contributes to the acylcarnitine buildup. frontiersin.org
In gliomas, the elevated levels of acylcarnitines in glioblastoma and oligodendroglioma compared to other subtypes suggest a greater dependence on FAO as an energy source in these more aggressive tumors. frontiersin.org This metabolic adaptation supports not only energy production but also the synthesis of phospholipids (B1166683) and the transduction of essential signaling pathways necessary for cancer cell proliferation. frontiersin.org Similarly, in breast cancer models, alterations in carnitine metabolism at both the metabolite and enzyme levels have been observed, indicating a deep-seated reprogramming of the fatty acid β-oxidation pathway. thno.org
| Cancer Type | Model System | Key Finding Regarding this compound (C14) | Associated Mechanism | Reference |
|---|---|---|---|---|
| Colorectal Cancer | Patient Serum / Cell Lines (HCT116, SW480) | Significantly increased levels. | Increased β-oxidation; Upregulation of CPT-1. | mdpi.comfrontiersin.org |
| Breast Cancer | Cell Lines (MCF-7, MDA-MB-231) | Increased levels following resveratrol treatment. | Resveratrol-induced mitochondrial metabolic reprogramming. | mdpi.com |
| Glioma | Patient Tissue Samples | Significantly higher levels, especially at the tumor edge and in higher-grade tumors. | Increased reliance on FAO for energy in aggressive glioma subtypes. | nih.govfrontiersin.org |
| Meningioma | Patient Tissue Samples | Higher levels in tumors with NF2 mutations. | Alterations in the acylcarnitine system related to increased energy consumption. | mdpi.com |
Age-Related Metabolic Changes in Research Models
Aging is associated with significant alterations in metabolic processes, including changes in fatty acid metabolism and mitochondrial function. mdpi.comresearchgate.net Decreased mitochondrial activity, a hallmark of aging, can result in an increase in plasma acylcarnitines. researchgate.netmdpi.com
Age-Associated Increases in this compound Levels in Animal Models and Healthy Cohorts
Research in both animal models and human populations has consistently shown an increase in this compound and other long-chain acylcarnitines with age.
In a study comparing young (7-month-old) and aged (18- to 20-month-old) naïve mice, metabolomic analysis of brain tissue revealed that multiple acylcarnitines were increased in the aged brains. biorxiv.org Specifically, this compound (C14) was significantly elevated in the brains of aged mice. researchgate.netbiorxiv.org This finding was interpreted as evidence of an increase in fatty acid metabolism in the aging mouse brain, potentially as a compensatory mechanism for age-related mitochondrial dysfunction. biorxiv.org
These findings in animal models are corroborated by studies in healthy human cohorts. An analysis of plasma from 163 healthy, non-diseased individuals aged 20-90 found that long-chain and very long-chain acylcarnitines increased with age. researchgate.netaging-us.comnih.gov These age-associated increases in acylcarnitines may reflect mitochondrial dysfunction, adaptive metabolic reprogramming, or an early pre-disease state. researchgate.netaging-us.com The modification of fatty acids to acylcarnitines is a requisite step for their transport across the inner mitochondrial membrane for subsequent β-oxidation. biorxiv.org Therefore, an increase in circulating acylcarnitines like this compound with healthy aging could signify less efficient mitochondrial combustion of fatty acids. researchgate.netbiorxiv.org
5.5.2. Correlation with Mitochondrial Function Indicators in Aging Research
Emerging research has highlighted the intricate relationship between acylcarnitine profiles, including this compound, and the functional state of mitochondria during the aging process. As mitochondrial function naturally declines with age, alterations in the levels of various metabolites can serve as crucial indicators of these age-related changes. nih.gov this compound, a long-chain acylcarnitine, has been a particular focus in studies investigating the metabolic signatures of aging and their connection to mitochondrial efficiency. nih.govaging-us.com
Studies have consistently shown that the plasma concentrations of long-chain and very-long-chain acylcarnitines, such as this compound, tend to increase with age in healthy individuals. nih.govaging-us.com This elevation is often interpreted as a marker of decreased mitochondrial efficiency, specifically in the realm of fatty acid β-oxidation. nih.govresearchgate.net The accumulation of these acylcarnitines suggests a potential bottleneck or reduced capacity of the mitochondria to process fatty acids for energy production, a hallmark of mitochondrial dysfunction. nih.govaging-us.com
The correlation between elevated this compound and aging is not merely an observational finding; it is deeply rooted in the biochemical processes within the mitochondria. Acylcarnitines are essential for transporting fatty acids across the mitochondrial membrane to undergo β-oxidation. researchgate.netarvojournals.org When mitochondrial activity is compromised, the rate of fatty acid oxidation slows down, leading to a buildup of acylcarnitine intermediates in the mitochondrial matrix, which then diffuse into the plasma. arvojournals.org Consequently, elevated plasma levels of this compound and other long-chain acylcarnitines can reflect this underlying mitochondrial dysfunction.
Research models have provided valuable insights into these mechanisms. For instance, studies in aging rodents have demonstrated that supplementation with carnitine precursors can improve mitochondrial biogenesis and function, suggesting a direct link between the carnitine system and age-related mitochondrial decline. esmed.orgeafit.edu.co Furthermore, metabolomics studies in human cohorts have solidified the association between acylcarnitine profiles and age. One study involving 163 healthy individuals aged 20-90 years found a positive correlation between age and the plasma levels of this compound (C14:0). nih.gov
These findings underscore the potential of this compound as a biomarker for assessing mitochondrial health during aging. The changes in its concentration appear to mirror the age-associated decline in mitochondrial function, offering a window into the metabolic state of an individual. However, it is also important to note that these variations can be influenced by other factors such as gender. nih.govaging-us.com The interpretation of these findings is still an active area of research, with questions remaining as to whether these changes represent a maladaptive response or a compensatory mechanism to the aging process. nih.govaging-us.com
Table 1: Correlation of this compound with Age in a Healthy Cohort
| Metabolite | Correlation with Age (Beta Coefficient) | p-value | Reference |
|---|---|---|---|
| This compound (C14:0) | 0.1547 | 0.0486 | nih.gov |
Q & A
Q. What are the standard analytical methods for quantifying myristoylcarnitine in biological samples?
this compound is typically quantified using liquid chromatography-mass spectrometry (LC-MS) with targeted metabolomic panels. Key parameters include:
- m/z ranges : this compound (C14) is detected at m/z 580.2–639.4, depending on derivatization (e.g., pentafluorophenacyl esters) .
- Internal standards : Deuterium-labeled analogs (e.g., M+3 isotopomers) are used to correct for extraction efficiency and ionization variability .
- Targeted panels : Mayo Clinic’s metabolomics core includes this compound in its acylcarnitine panel, validated for precision (<10% CV) .
Q. How does this compound function in fatty acid metabolism?
this compound facilitates mitochondrial β-oxidation of myristic acid (C14:0). It is synthesized by carnitine palmitoyltransferase 1 (CPT1) and shuttles fatty acids into mitochondria. Elevated levels indicate incomplete oxidation or mitochondrial dysfunction, often observed in metabolic disorders like diabetes .
Advanced Research Questions
Q. How to design a metabolomic study to investigate this compound’s role in disease pathogenesis?
- Cohort selection : Use matched case-control designs (e.g., diabetic vs. non-diabetic cohorts) to control for confounders like age, BMI, and medication .
- Sample preparation : Avoid postmortem degradation by freezing plasma within 30 minutes of collection; this compound levels increase by +1190% postmortem, skewing results .
- Experimental validation : Apply exogenous this compound to cell models (e.g., H9c2 cardiomyocytes) to assess lipid metabolism proteins (e.g., CPT1, PPARα) via Western blot .
Q. How to resolve contradictions in this compound levels across studies?
Contradictions often arise from:
- Pre-analytical factors : Time-to-freezing (postmortem increases) and hemolysis .
- Biological variability : Chronotype influences acyl-carnitine levels; early chronotypes show higher concentrations (P=0.04, FDR P=0.06) .
- Statistical adjustments : Use multivariable logistic regression with FDR correction to account for multiple comparisons .
Q. What statistical approaches are suitable for analyzing this compound’s association with clinical outcomes?
- Unsupervised methods : Principal component analysis (PCA) to cluster acylcarnitines and identify outliers .
- Correlation analysis : Pearson/Spearman tests to assess relationships with metabolites (e.g., L-carnitine, r=0.94 in controls; disrupted in cancer) .
- Machine learning : Variable influence on projection (VIP) scores in PLS-DA models prioritize metabolites with the highest discriminatory power (e.g., this compound VIP >2 in cancer studies) .
Q. How to validate this compound as a biomarker using in vitro models?
- Dose-response experiments : Treat H9c2 cells with 10–100 µM this compound to mimic pathological concentrations observed in diabetic cardiomyopathy .
- Functional assays : Measure apoptosis (caspase-3), inflammation (IL-6), and fibrosis (TGF-β) to link biomarker levels to mechanistic pathways .
- Correlation validation : Compare in vitro metabolite correlations (e.g., this compound-L-carnitine) with clinical datasets to confirm biological relevance .
Q. What are best practices for integrating this compound data with other omics datasets?
- Multi-omics alignment : Use pathway enrichment tools (e.g., MetaboAnalyst) to map acylcarnitine levels to transcriptomic data (e.g., CPT1A expression) .
- Cohort stratification : Subgroup patients by this compound tertiles and analyze genomic variants (e.g., CPT1 polymorphisms) via GWAS .
- Data standardization : Report concentrations in nmol/mg protein and align with MIAME/METABOLOMICS standards for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
